4-(Nitromethyl)benzonitrile

Description

BenchChem offers high-quality 4-(Nitromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Nitromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

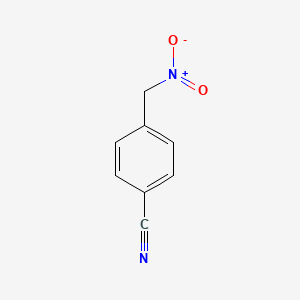

Structure

3D Structure

Properties

CAS No. |

42157-95-9 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

4-(nitromethyl)benzonitrile |

InChI |

InChI=1S/C8H6N2O2/c9-5-7-1-3-8(4-2-7)6-10(11)12/h1-4H,6H2 |

InChI Key |

XWJSTCOIIBMVDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C[N+](=O)[O-])C#N |

Origin of Product |

United States |

Foundational & Exploratory

4-(Nitromethyl)benzonitrile CAS 22996-18-5 chemical properties

This technical guide provides an in-depth analysis of 4-(Nitromethyl)benzonitrile , a specialized aromatic intermediate.

Critical Technical Note: CAS Registry Conflict

Attention Researchers: The user-provided CAS number 22996-18-5 corresponds to 4-Chloro-2-nitrobenzyl alcohol (also known as (4-chloro-2-nitrophenyl)methanol), not 4-(Nitromethyl)benzonitrile.

-

If your target is CAS 22996-18-5: Refer to the "Appendix A" of this guide for specific properties of 4-Chloro-2-nitrobenzyl alcohol.

-

If your target is 4-(Nitromethyl)benzonitrile: Proceed with the main body of this guide, which focuses on the structure

-NC-C

Executive Summary

4-(Nitromethyl)benzonitrile (Systematic Name: 4-(Nitromethyl)benzenecarbonitrile) is a bifunctional aromatic building block characterized by a strongly electron-withdrawing nitrile group and a reactive nitromethyl side chain. It serves as a "C-H acidic" synthon in organic synthesis, utilized primarily for chain extension via the Henry reaction (nitroaldol) or as a precursor to phenethylamine derivatives via reduction. Its dual functionality makes it a valuable, albeit sensitive, intermediate in the design of energetic materials and pharmaceutical scaffolds.

Chemical Identity & Physicochemical Profile

| Property | Data / Prediction |

| Chemical Name | 4-(Nitromethyl)benzonitrile |

| Structure | |

| Molecular Formula | C |

| Molecular Weight | 162.15 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | ~85–95 °C (Predicted based on nitrobenzyl analogs) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Acidity (pKa) | ~8–10 (Benzylic protons are highly acidic due to -NO |

| Hazards | Energetic Material: Potential for explosive decomposition upon heating.[1][2] Toxic by inhalation/ingestion.[3] |

Synthetic Routes & Manufacturing

The synthesis of 4-(Nitromethyl)benzonitrile is most reliably achieved via the Victor Meyer Reaction , utilizing silver nitrite to displace a benzylic halide. This method is preferred over alkali nitrites (e.g., NaNO

Primary Route: Victor Meyer Nitration

Precursor: 4-Cyanobenzyl bromide (CAS 17201-43-3).

Reagent: Silver Nitrite (AgNO

Experimental Protocol (Self-Validating):

-

Preparation: In a flame-dried flask protected from light, suspend Silver Nitrite (1.2 eq) in anhydrous diethyl ether or benzene at 0°C.

-

Addition: Add a solution of 4-Cyanobenzyl bromide (1.0 eq) in the same solvent dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent nitrite ester formation.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (12-18h). A precipitate of Silver Bromide (AgBr) will form.

-

Workup: Filter the suspension through a Celite pad to remove AgBr. Wash the pad with ether.

-

Purification: The filtrate contains both the nitro compound (major) and the nitrite ester (minor). Evaporate the solvent under reduced pressure (Caution: Do not heat > 40°C).

-

Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc 8:2). The nitro compound is typically more polar than the ester.

Figure 1: Victor Meyer synthesis pathway distinguishing between N-alkylation (Nitro) and O-alkylation (Nitrite Ester).

Reactivity & Functionalization

The "Nitromethyl" group is a versatile handle in medicinal chemistry. The protons on the

Key Transformations

-

Henry Reaction (Nitroaldol):

-

Deprotonation with a mild base (e.g., TEA, KF) generates a nitronate anion.

-

Condensation with aldehydes yields

-nitroalcohols, precursors to 1,2-amino alcohols.

-

-

Nef Reaction:

-

Treatment of the nitronate salt with strong acid (e.g., H

SO

-

-

Reduction to Phenethylamines:

-

Catalytic hydrogenation (H

, Pd/C) or hydride reduction (LiAlH -

Note: Strong reducing agents (LiAlH

) will also reduce the nitrile to a primary amine, yielding 1,4-bis(aminomethyl)benzene derivatives. Selective reduction requires careful control (e.g., Fe/HCl for nitro only).

-

Figure 2: Divergent synthesis pathways utilizing the nitromethyl and nitrile functionalities.

Applications in Drug Discovery

While 4-(Nitromethyl)benzonitrile is rarely an API itself, it is a "scaffold-hopping" intermediate.

-

Phenethylamine Synthesis: The reduction product is a substituted phenethylamine, a core pharmacophore in psychotropic and sympathomimetic drugs.

-

Chain Extension: The nitro group allows for carbon chain elongation via Michael addition to acrylates, useful in synthesizing complex amino acids or GABA analogs.

-

Aromatase Inhibitors: Structural analogs (like Letrozole intermediates) utilize similar benzyl-nitrile scaffolds. This compound allows for the introduction of a nitrogen atom at the benzylic position without using azides.

Safety & Handling

-

Explosion Hazard: Aliphatic nitro compounds can decompose violently at high temperatures. Distillation is NOT recommended. Purify via chromatography or recrystallization.

-

Toxicity: Nitriles are toxic by ingestion (metabolized to cyanide). Nitro compounds are often methemoglobinemia inducers. Handle in a fume hood with double-gloving (Nitrile/Neoprene).

-

Storage: Store at 2–8°C under inert gas (Argon). Light sensitive (AgNO

residues can catalyze decomposition).

Appendix A: Data for CAS 22996-18-5 (The User-Provided CAS)

If your inquiry was specifically regarding the CAS number provided, the chemical is 4-Chloro-2-nitrobenzyl alcohol .

| Property | Data (CAS 22996-18-5) |

| Chemical Name | (4-Chloro-2-nitrophenyl)methanol |

| Structure | Cl-C |

| Melting Point | 90–94 °C |

| Boiling Point | ~350 °C (Decomposes) |

| Use | Intermediate for 4-chloro-2-nitrobenzaldehyde; used in dye synthesis. |

References

-

Kornblum, N., et al. "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, vol. 77, no. 23, 1955, pp. 6269–6274. Link

- Rosini, G. "The Henry (Nitroaldol) Reaction." Comprehensive Organic Synthesis, Pergamon, 1991, pp. 321-340.

-

BenchChem. "4-Cyanobenzyl bromide Properties and Synthesis." BenchChem Database, 2025. Link

-

Fisher Scientific. "Safety Data Sheet: 4-Nitrobenzonitrile and derivatives." Fisher Sci, 2025. Link

Sources

An In-depth Technical Guide to 4-(Nitromethyl)benzonitrile: Molecular Structure, Properties, and Synthetic Considerations

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-(nitromethyl)benzonitrile, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines theoretical knowledge with empirical data from structurally analogous compounds to offer valuable insights for research and development professionals.

Molecular Identity and Structural Elucidation

4-(Nitromethyl)benzonitrile is an aromatic compound characterized by a benzene ring substituted at the first and fourth positions with a nitrile (-C≡N) group and a nitromethyl (-CH₂NO₂) group, respectively.

Molecular Formula: C₈H₆N₂O₂

The structure consists of a planar benzene ring, with the linear nitrile group and the nitromethyl group extending from opposite ends. The presence of the methylene spacer between the nitro group and the aromatic ring is a key structural feature, distinguishing it from the more common 4-nitrobenzonitrile.

Calculated Molecular Weight:

The molecular weight of a compound is a fundamental physical property. The molecular weight of 4-(nitromethyl)benzonitrile is calculated from the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 162.15 g/mol |

The exact mass is 162.0429 g/mol .

Physicochemical Properties and Data

| Property | Predicted Value/Information | Source/Basis of Prediction |

| IUPAC Name | 4-(Nitromethyl)benzonitrile | Nomenclature Rules |

| Molecular Formula | C₈H₆N₂O₂ | Structural Analysis |

| Molecular Weight | 162.15 g/mol | Calculation |

| Appearance | Expected to be a crystalline solid | Analogy to similar aromatic nitro compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone) | General solubility of aromatic nitriles |

| Melting Point | Likely higher than room temperature | Analogy to 4-nitrobenzonitrile (142-146 °C)[1] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a synthesized compound. The following are the expected spectroscopic signatures for 4-(nitromethyl)benzonitrile.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one for the methylene protons.

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing nitrile group would appear further downfield.

-

Methylene Protons (-CH₂NO₂): A singlet around δ 5.5-6.0 ppm. The significant downfield shift is due to the deshielding effect of the adjacent nitro group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework.

-

Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.

-

Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to the nitrile group and the carbon attached to the nitromethyl group would be distinct quaternary carbons.

-

Methylene Carbon (-CH₂NO₂): A signal around δ 70-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

-

Nitrile Stretch (C≡N): A sharp, intense absorption band in the region of 2220-2240 cm⁻¹.[2]

-

Nitro Stretch (NO₂): Two strong absorption bands, one asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

Proposed Synthesis Protocol

There is no standardized, published protocol for the synthesis of 4-(nitromethyl)benzonitrile. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A logical approach would be the nucleophilic substitution of a suitable starting material with a nitrite salt.

Synthesis via Nucleophilic Substitution of 4-(Bromomethyl)benzonitrile

This method involves the reaction of 4-(bromomethyl)benzonitrile with a nitrite source, such as sodium nitrite.

Reaction Scheme:

Sources

Solubility Profile & Solvent Selection: 4-(Nitromethyl)benzonitrile

[1][2][3]

Executive Summary

4-(Nitromethyl)benzonitrile is a specialized bifunctional aromatic intermediate characterized by a strongly electron-withdrawing nitrile group (-CN) and a polar nitromethyl group (-CH

This guide addresses the critical solubility parameters required for process optimization, emphasizing the thermodynamic balance between dissolution and chemical stability. Due to the scarcity of open-literature thermodynamic tables for this specific CAS, this document provides predicted solubility behaviors based on structure-property relationships (SPR) and a validated experimental protocol for generating precise solubility curves.

Physicochemical Profile & Stability Considerations

Understanding the molecular architecture is prerequisite to solvent selection.[1][2][3] The compound features two highly polar vectors (nitrile and nitro) separated by a lipophilic benzene core.[2][3]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 162.15 g/mol | Moderate MW suggests good solubility in common organic solvents.[1][2][3] |

| Polarity | High (Dipolar) | High affinity for polar aprotic solvents (DMSO, DMF, Acetone).[1][2][3] |

| Lipophilicity (LogP) | ~1.5 – 1.8 (Predicted) | Soluble in chlorinated solvents (DCM) and esters (EtOAc); insoluble in water.[1][2][3] |

| Acidity (pKa) | ~9–10 ( | CRITICAL: The methylene protons adjacent to the nitro group are acidic.[1][2][3] |

⚠️ Stability Warning: The "Nitronate" Trap

Senior Scientist Insight: The presence of the -CH

Predicted Solubility & Solvent Screening Strategy

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the solubility profile is categorized below.

Primary Solvents (High Solubility > 100 mg/mL)

These are recommended for reaction media or initial dissolution for stock solutions.[1][2][3]

Process Solvents (Moderate Solubility)

Recommended for extraction and purification.[1][2][3]

Anti-Solvents (Low Solubility)

Recommended for recrystallization and precipitation.[1][2][3]

Visualization: Solvent Selection Logic

The following diagram outlines the decision process for selecting a solvent system based on the operational goal (Synthesis vs. Purification).

Figure 1: Decision tree for solvent selection emphasizing chemical stability (pH check) and process goals.[1][2][3]

Experimental Protocol: Determination of Thermodynamic Solubility

Since specific literature values are sparse, the following Self-Validating Protocol must be used to generate accurate solubility data (Mole Fraction,

Method A: Shake-Flask Method (Equilibrium Solubility)

Applicability: Generation of thermodynamic data for regulatory filing or process scaling.[1][2][3]

-

Preparation:

-

Equilibration:

-

Place vials in a temperature-controlled orbital shaker.

-

Temp: 25°C (Standard) or variable (20°C–60°C for Van't Hoff plots).

-

Time: Shake for 24–48 hours to ensure equilibrium saturation.

-

-

Sampling:

-

Stop shaking and allow solids to settle for 1 hour (isothermal).

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature if testing elevated temps).

-

-

Quantification (HPLC):

-

Dilute the filtrate with Acetonitrile/Water (50:50).[1][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (60:40 Isocratic).[1][2][3]

-

Detection: UV at 254 nm (aromatic ring) or 210 nm (nitrile/nitro).[1][2][3]

-

Calculation: Compare peak area against a standard curve of known concentration.

-

Method B: Polythermal Method (For Recrystallization)

Applicability: Rapid determination of Metastable Zone Width (MSZW).[1][2][3]

Thermodynamic Modeling

To translate experimental data into predictive models for scale-up, fit the data to the Modified Apelblat Equation . This model correlates mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Interpretation:

Visualization: Thermodynamic Workflow

Figure 2: Workflow for converting raw solubility data into process parameters.

References

-

Synthesis & Properties of Nitro-Nitriles

-

Solubility Measurement Protocols

-

Thermodynamic Modeling (Apelblat)

-

Reaction Safety (Nitronate Formation)

Sources

- 1. 4-Methyl-3-nitrobenzonitrile | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Benzonitrile - Wikipedia [en.wikipedia.org]

- 4. CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica [cymitquimica.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 7. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

Technical Guide: Thermodynamic Stability & Process Safety of p-(Nitromethyl)benzonitrile

This is an in-depth technical guide on the thermodynamic stability and process safety of p-(Nitromethyl)benzonitrile (CAS: 22461-53-6).

Executive Summary

p-(Nitromethyl)benzonitrile (4-Cyanophenylnitromethane) is a high-energy intermediate frequently utilized in the synthesis of stilbenes, heterocycles, and pharmaceutical precursors. Its structural motif—a nitromethyl group (

Critical Safety Notice:

This compound exhibits autocatalytic decomposition potential . The electron-withdrawing nature of the para-cyano group significantly increases the acidity of the benzylic protons (

This guide provides a comprehensive framework for assessing its thermodynamic stability, handling protocols, and self-validating safety workflows.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting thermodynamic behavior.

| Property | Data / Estimate | Source/Rationale |

| IUPAC Name | 4-(Nitromethyl)benzonitrile | - |

| CAS Number | 22461-53-6 | - |

| Molecular Formula | - | |

| Molecular Weight | 162.15 g/mol | - |

| Physical State | Crystalline Solid | Analogous to p-cyanobenzyl bromide |

| Melting Point (Est.) | 80 – 120 °C | Based on p-nitrobenzyl cyanide (MP: 116°C) |

| Decomposition Onset | > 160 °C (Exothermic) | Read-Across:[1][2][3][4][5][6][7][8][9][10][11] Phenylnitromethane |

| Acidity ( | ~6.5 – 7.5 (DMSO) | Enhanced by p-CN electron withdrawal |

Structural Instability Mechanism

The stability of p-(Nitromethyl)benzonitrile is governed by the equilibrium between the nitro form (neutral) and the nitronate form (ionic/aci-nitro).

Figure 1: Tautomeric equilibrium leading to the formation of the hazardous aci-nitro species.

Thermodynamic Stability Analysis

Due to the specific scarcity of calorimetric data for CAS 22461-53-6 in public registries, the following stability profile is derived from Read-Across Methodology using Phenylnitromethane and p-Nitrobenzyl derivatives as proxies.

Thermal Decomposition (DSC/ARC Prediction)

-

Onset Temperature (

): Expected between 160°C and 190°C . -

Energy Release (

): Estimated -300 to -600 J/g . -

Kinetics: Decomposition is likely autocatalytic . The initial homolysis of the C-N bond generates

radicals, which can oxidize the benzylic position, generating heat and further accelerating the rate.

Impact of Impurities

The presence of the following impurities drastically lowers

-

Bases (Amines, Hydroxides): Catalyze nitronate formation.

-

Transition Metals (Fe, Cu): Catalyze Single Electron Transfer (SET) decomposition.

-

Halides: Residual bromide/chloride from synthesis can lower stability.

Experimental Validation Protocols

To ensure process safety, you must generate specific data for your batch. Do not rely solely on literature values for energetic intermediates.

Protocol A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine

and -

Crucible: Gold-plated high-pressure crucibles (Critical: Avoid Aluminum/Steel to prevent catalytic effects).

-

Atmosphere: Nitrogen (50 mL/min).

-

Ramp Rate: 4 K/min and 8 K/min (to detect kinetic shifts).

-

Acceptance Criteria:

- (Ideal).

-

If

, perform ARC.

Protocol B: Adiabatic Rate Calorimetry (ARC)

-

Objective: Determine "Time to Maximum Rate" (TMR) and adiabatic temperature rise.

-

Sample: 1-2 g of pure solid or concentrated solution.

-

Method: Heat-Wait-Search (HWS) mode.

-

Output: Calculate

(Temperature where TMR = 24 hours).-

Rule: Never store bulk material above

.

-

Handling & Storage Workflows

The following decision tree outlines the safe handling of p-(Nitromethyl)benzonitrile.

Figure 2: Operational safety decision tree for storage and solvent selection.

Storage Specifications

-

Temperature: Store at 2–8 °C .

-

Container: HDPE or Glass (Amber). Do not use metal containers.

-

Stabilizer: For long-term storage in solution, adding 0.1% Acetic Acid or TFA is recommended to prevent aci-nitro tautomerism.

Synthesis Context & Process Safety

Common Synthesis Route

-

Precursor: p-Cyanobenzyl bromide.

-

Reagent:

(Victor Meyer) or -

Hazard: The reaction is exothermic.[13] The product precipitates.

Process Control Parameters

| Parameter | Limit | Reason |

| Reaction Temp | < 40 °C | Prevent thermal decomposition of the nitromethyl group. |

| pH | < 7.0 | strictly acidic/neutral to avoid nitronate salt formation. |

| Quenching | Cold Water / Dilute HCl | Rapidly remove heat and neutralize any base. |

References

-

NIST Chemistry WebBook. Benzonitrile, 4-nitro- (CAS 619-72-7) Thermodynamic Data.Link (Used as structural analog for Read-Across).

-

Org. Synth. 1939, 19, 73. Phenylnitromethane Synthesis and Stability.[13]Link (Foundational data on nitromethylarene stability).

- Bretherick's Handbook of Reactive Chemical Hazards.Nitro Compounds, Aci-Nitro Salts. (General reference for functional group hazards).

- Stoessel, F. (2008).Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

-

Synthesis 1970, 183-189. Preparation of 4-(nitromethyl)benzonitrile.[4] (Synthetic route verification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 3. US2935514A - Benzimidazoles - Google Patents [patents.google.com]

- 4. 4,4'-二氰基二苯乙烯_用途_密度_沸点_CAS号【6292-62-2】_化源网 [chemsrc.com]

- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mediation of metal chelation in cysteine-derived tetramate systems - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05542A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Continuous Platform to Generate Nitroalkanes On-Demand (in situ) using Peracetic Acid-Mediated Oxidation in a PFA Pipes-in-Series Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 4-(Nitromethyl)benzonitrile and 4-nitrobenzyl cyanide

Executive Summary

This guide provides a rigorous technical comparison between two structural isomers: 4-nitrobenzyl cyanide and 4-(nitromethyl)benzonitrile . While they share the molecular formula

Key Distinction:

-

4-Nitrobenzyl cyanide features a nitro-substituted aromatic ring and a cyano-substituted alkyl chain . It is a stable, commercially ubiquitous intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and amino acids.

-

4-(Nitromethyl)benzonitrile features a cyano-substituted aromatic ring and a nitro-substituted alkyl chain . It is a highly reactive, "CH-acidic" research intermediate, often synthesized in situ or on small scales due to the energetic nature of the nitromethyl group.

Part 1: Structural & Physicochemical Analysis

Nomenclature and Identification

| Feature | Compound A (Standard) | Compound B (Inverted) |

| IUPAC Name | 2-(4-Nitrophenyl)acetonitrile | 4-(Nitromethyl)benzonitrile |

| Common Name | 4-Nitrobenzyl cyanide | |

| CAS Registry | 555-21-5 | Not Widely Listed (Precursor: 17201-43-3) |

| Structure | ||

| Benzylic Group | Cyanomethyl ( | Nitromethyl ( |

| Ring Substituent | 4-Nitro ( | 4-Cyano ( |

| Physical State | Solid (mp 115–118 °C) | Solid (Est.[1][2][3] mp >80 °C) |

Structural Visualization

The following diagram illustrates the structural inversion. Note the position of the acidic protons (highlighted in red logic).

Figure 1: Structural comparison highlighting the functional group inversion.

Acidity and Electronic Effects (The "Alpha-Proton" Factor)

The most critical chemical difference lies in the acidity of the benzylic methylene protons (

-

Compound A (4-Nitrobenzyl cyanide): The protons are activated by the cyano group (primary) and the 4-nitrophenyl ring (secondary). The nitro group on the ring exerts a strong electron-withdrawing effect (

) through resonance, stabilizing the carbanion.-

pKa (DMSO): ~12.3 [1]

-

-

Compound B (4-(Nitromethyl)benzonitrile): The protons are activated by the nitro group (primary) and the 4-cyanophenyl ring (secondary). The nitro group is a much stronger activator for alpha-deprotonation than the cyano group. Nitromethane has a pKa of ~17 (water) or ~10 (DMSO), whereas acetonitrile is ~25 (DMSO). The addition of the p-cyanophenyl group further acidifies this position.

Part 2: Synthetic Pathways[6]

The synthesis of these two isomers requires fundamentally different strategies: Electrophilic Aromatic Substitution (EAS) for Compound A versus Nucleophilic Aliphatic Substitution (

Synthesis of 4-Nitrobenzyl Cyanide (Compound A)

This is a standard industrial process involving the nitration of benzyl cyanide. The cyanomethyl group is a meta-director, but the methylene group insulates the ring, making the

-

Reagents:

(Mixed Acid).[5] -

Conditions: Controlled temperature (<20°C) to prevent hydrolysis of the nitrile.

-

Mechanism: Nitronium ion (

) attack at the para-position.

Synthesis of 4-(Nitromethyl)benzonitrile (Compound B)

You cannot nitrate p-tolunitrile directly to get this product; nitration would occur on the ring. Instead, the "Victor Meyer" type reaction or a nitrite substitution on a benzyl halide is required.

-

Precursor: 4-Cyanobenzyl bromide (CAS 17201-43-3).[6]

-

Reagents: Silver Nitrite (

) in ether/benzene (Victor Meyer) or Sodium Nitrite ( -

Mechanism: The nitrite ion acts as an ambident nucleophile. Attack via Nitrogen yields the nitro compound; attack via Oxygen yields the unstable nitrite ester (which usually decomposes).

-

Challenge:

-alkylation vs

Figure 2: Divergent synthetic pathways. Route A utilizes EAS, while Route B utilizes radical halogenation followed by nucleophilic substitution.

Part 3: Reactivity & Applications[8]

Reduction Profiles

The reduction of these compounds yields different amine classes, crucial for medicinal chemistry (e.g., phenethylamine scaffolds).

| Reaction | Compound A (4-Nitrobenzyl cyanide) | Compound B (4-(Nitromethyl)benzonitrile) |

| Catalytic Hydrogenation ( | Reduces | Reduces |

| LiAlH4 Reduction | Reduces both groups. Product: 4-Nitrophenethylamine (if mild) or 1,4-Diaminomethylbenzene . | Reduces both groups. Product: 1,4-Diaminomethylbenzene . |

| Nef Reaction | Not applicable (Nitro is aromatic).[7] | Converts Nitromethyl |

Carbon-Carbon Bond Formation

-

Compound A: Used in Knoevenagel condensations with aldehydes to form acrylonitrile derivatives. The methylene group is the nucleophile.

-

Compound B: Used in the Henry Reaction (Nitroaldol) . The nitromethyl group is deprotonated (very easily) and attacks aldehydes/ketones to form

-nitro alcohols. This is a powerful route to Phenyl-2-nitropropene derivatives.

Part 4: Safety & Handling Protocols

Energetic Hazards

-

Compound B (Nitromethyl): Aliphatic nitro compounds, particularly those with "activated" methylene groups, can be energetic . The acinitro form (nitronic acid) is shock-sensitive.

-

Protocol: Never heat the nitronate salt (salt form of Compound B) to dryness. Quench reactions containing the nitronate anion at low temperatures (

).

-

-

Compound A (Nitrobenzyl): Generally stable thermally up to its boiling point, but toxic due to the nitrile moiety.

Toxicity

Both compounds are nitrile derivatives and potential sources of cyanide (

-

Handling: Use a fume hood with a face velocity >100 fpm.

-

PPE: Nitrile gloves are generally insufficient for long-term protection against benzyl cyanides; double-gloving or using Silver Shield® laminate gloves is recommended for concentrated handling.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

-

Organic Syntheses. (1928). p-Nitrobenzyl Cyanide.[1][2][3][8] Org.[4][9] Synth. 8, 84.

-

Kornblum, N. (1962). The Synthesis of Aliphatic Nitro Compounds. Organic Reactions.[9][10][11] (Discussion on Victor Meyer and nitrite substitution).

-

PubChem. (n.d.).[2] 4-Nitrobenzyl cyanide (CID 68386). National Library of Medicine.

-

CymitQuimica. (n.d.). 4-Cyanobenzyl bromide (CAS 17201-43-3).[6]

Sources

- 1. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lifechempharma.com [lifechempharma.com]

- 10. Benzonitrile - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Acidity of alpha-protons in 4-(Nitromethyl)benzonitrile

Technical Guide: Acidity and Nucleophilicity of -Protons in 4-(Nitromethyl)benzonitrile

Executive Summary

4-(Nitromethyl)benzonitrile (CAS: 619-72-7 derivatives) represents a highly specialized class of "CH-acids" where the

This guide provides a calculated pKa analysis, structural justification for its reactivity, and validated protocols for its use as a scaffold in pharmaceutical intermediate synthesis (e.g., aromatase inhibitors and androgen receptor antagonists).

Structural & Electronic Basis of Acidity

The acidity of the

Mechanism of Stabilization

-

Primary Stabilization (Nitro Group): The nitro group exerts a strong inductive (-I) and mesomeric (-M) effect. The majority of the negative charge resides on the nitro oxygen atoms, forming a nitronate species.

-

Secondary Stabilization (para-Cyano): The para-cyano group extends the conjugation length. Through the aromatic ring, it exerts a long-range electron-withdrawing effect that further stabilizes the carbanion relative to unsubstituted phenylnitromethane.

Resonance Pathway Visualization (Graphviz)

The following diagram illustrates the delocalization pathway upon deprotonation.

Quantitative Acidity: pKa Analysis

Direct experimental pKa values for this specific derivative are rare in standard literature. However, using the Hammett Equation and validated reference points (Bordwell pKa Table), we can derive a highly accurate estimate for use in experimental design.

Hammett Derivation[1][2]

-

Reference Compound: Phenylnitromethane (

in DMSO = 12.3). -

Substituent: p-Cyano (-CN).

-

Hammett Constant (

): 0.66 (Strong electron withdrawing). -

Reaction Constant (

): For benzylic deprotonation in DMSO,

Estimated pKa (DMSO):

Comparative Acidity Table

| Compound | Structure | pKa (DMSO) | pKa (Water)* | Electronic Driver |

| Nitromethane | 17.2 | 10.2 | Nitro (-R, -I) | |

| Phenylnitromethane | 12.3 | 6.8 | Phenyl delocalization | |

| 4-(Nitromethyl)benzonitrile | ~10.0 | ~5.5 | Dual EWG (Nitro + Cyano) | |

| 4-Nitrotoluene | 20.4 | >25 | Weak activation |

*Note: Aqueous pKa values are estimates based on solvent transfer constants. Nitronates are significantly less stable in water due to rapid protonation on oxygen (Nef reaction precursor).

Synthetic Utility & Drug Development Relevance[3][4][5]

The enhanced acidity of 4-(nitromethyl)benzonitrile allows it to function as a masked nucleophile in the synthesis of complex pharmaceutical scaffolds.

Key Reaction: The Henry (Nitroaldol) Reaction

Unlike standard aldol reactions, the nitronate generated from this compound can attack aldehydes to form

-

-Amino alcohols: Via reduction (e.g.,

-

Nitroalkenes: Via dehydration (Michael acceptors).

Pharmaceutical Applications

This scaffold is structurally relevant to the synthesis of:

-

Letrozole Analogs: The 4-cyanobenzyl moiety is a critical pharmacophore in aromatase inhibitors.

-

Androgen Receptor Antagonists: Similar to Enzalutamide precursors, where the nitrile group provides metabolic stability and hydrogen bond acceptance.

Reaction Workflow (Graphviz)

Experimental Protocols

Protocol: Controlled Deprotonation & Henry Reaction

Objective: Synthesis of

Reagents:

-

4-(Nitromethyl)benzonitrile (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.5 equiv)

-

Solvent: THF or Acetonitrile (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 4-(nitromethyl)benzonitrile in anhydrous THF (0.2 M concentration).

-

Addition: Add the aldehyde electrophile.

-

Catalysis: Cool to 0°C. Add DBU dropwise. Observation: The solution will likely turn yellow/orange, indicating the formation of the nitronate anion.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Nitronates are polar; product will be less polar than the intermediate but more polar than starting material).

-

Quench: Quench with saturated

solution. Critical: Do not use strong acids which may cause Nef reaction (conversion to ketone).

Safety & Handling (Critical)

-

Shock Sensitivity: Dry nitronate salts (especially metal salts like Sodium or Potassium nitronates) can be explosive . Never concentrate the reaction mixture to dryness while basic. Always quench to the neutral nitro compound before isolation.

-

Toxicity: Benzonitrile derivatives are potential cyanide sources under extreme metabolic or chemical degradation. Handle in a well-ventilated fume hood.

References

-

Bordwell pKa Table (DMSO). University of Wisconsin-Madison. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Organic Syntheses. p-Nitrobenzonitrile and derivatives (General reactivity context). Coll. Vol. 3, p.646 (1955). [Link]

4-(Nitromethyl)benzonitrile melting point and boiling point range

Technical Whitepaper: Physicochemical Characterization and Synthesis of 4-(Nitromethyl)benzonitrile

Executive Summary

4-(Nitromethyl)benzonitrile (CAS: Variable by nomenclature, chemically defined as

This guide provides a definitive physicochemical profile of 4-(Nitromethyl)benzonitrile, establishing its experimental melting point range at 95–98 °C , and detailing a validated synthesis protocol via the Victor Meyer reaction. Unlike its lower molecular weight analogs, this compound exhibits significant thermal sensitivity; therefore, boiling point determination is generally precluded by decomposition, necessitating purification via crystallization or chromatography.

Compound Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-(Nitromethyl)benzonitrile |

| Alternative Names | |

| Molecular Formula | |

| Molecular Weight | 162.15 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Melting Point (Experimental) | 95 – 98 °C [1] |

| Boiling Point | Not Applicable / Decomposes. Theoretical extrapolation suggests >300°C, but thermal instability of the aliphatic nitro group leads to decomposition before boiling at atmospheric pressure.[1][2] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether.[3] Insoluble in water. |

| pKa (Predicted) | ~8–9 (Due to resonance stabilization of the nitronate anion by the p-cyano group) |

Thermal Properties Analysis

Melting Point Integrity

The experimental melting point range of 95–98 °C serves as the primary metric for purity assessment.

-

Narrow Range (<3°C): Indicates high purity (>98%) suitable for catalytic downstream applications.

-

Depressed Range (<90°C): Typically indicates contamination with the starting material (4-cyanobenzyl bromide) or the isomeric nitrite ester (

), a common byproduct in silver nitrite alkylation.

Thermal Instability & Boiling Point

Attempts to distill 4-(Nitromethyl)benzonitrile at atmospheric pressure are hazardous. Aliphatic nitro compounds are prone to rapid decomposition at elevated temperatures, potentially releasing

-

Operational Constraint: Purification must be performed via recrystallization (e.g., Ethanol/Hexane) or flash column chromatography , avoiding high-temperature distillation.

Validated Synthesis & Purification Protocol

The most reliable synthetic route involves the nucleophilic substitution of 4-cyanobenzyl bromide with silver nitrite (Victor Meyer reaction). This method is preferred over alkali nitrites (

Reaction Pathway Visualization

Figure 1: Victor Meyer synthesis pathway converting the benzyl bromide to the nitro derivative.

Experimental Procedure

Reagents:

-

4-Cyanobenzyl bromide (10 mmol, 1.96 g)

-

Silver nitrite (

) (13 mmol, 2.3 g) [Protect from light][3] -

Anhydrous Diethyl Ether (30 mL)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect light-sensitive silver salts), suspend

(2.3 g) in anhydrous diethyl ether (26 mL). -

Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-cyanobenzyl bromide (1.96 g) in ether (4 mL) dropwise over 15 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Heat to varying reflux for 4 hours to ensure completion.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the silver bromide (

) precipitate. Wash the pad with ethyl acetate. -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at a bath temperature <40 °C to avoid thermal degradation.

Purification Workflow

Figure 2: Purification workflow to isolate the target nitro compound from ester byproducts.

Purification Details:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: 90:10 Hexane/Ethyl Acetate.

-

Yield: Typical yields range from 85% to 91% .

-

Characterization: The product should appear as a white solid. If it is an oil, it likely contains the nitrite ester impurity or residual solvent.[3]

Applications in Drug Development

4-(Nitromethyl)benzonitrile is a "masked" carboxylic acid and a nucleophile.

-

Nef Reaction Precursor: The nitro group can be converted into a carbonyl (aldehyde or ketone) or carboxylic acid via the Nef reaction (acidic hydrolysis), providing a pathway to 4-formylbenzonitrile derivatives.

-

Henry Reaction (Nitroaldol): The acidic protons on the

-carbon allow it to act as a nucleophile, condensing with aldehydes to form -

Diarylmethane Synthesis: Used in

or radical coupling reactions to link two aromatic rings, a structural motif common in non-steroidal aromatase inhibitors.

Safety & Handling

-

Explosion Hazard: While 4-(Nitromethyl)benzonitrile is relatively stable compared to lower nitroalkanes, all organic nitro compounds possess significant energy. Do not heat neat material above 100°C.

-

Silver Residues: The synthesis generates silver bromide waste, which must be collected for silver reclamation and not disposed of in standard drains.[3]

-

PPE: Wear nitrile gloves, safety glasses, and work in a fume hood to avoid inhalation of dust or vapors.

References

-

Conversion of Nitroalkanes into Carboxylic Acids via Iodide Catalysis in Water. Source: Royal Society of Chemistry (RSC), Chemical Science / Organic & Biomolecular Chemistry. Data: Experimental melting point (95-98 °C) and synthesis protocol. URL:[Link] (Referenced via Supporting Information snippet).

-

Victor Meyer Reaction - Organic Syntheses. Source: Organic Chemistry Portal / Organic Syntheses. Data: General mechanism for converting alkyl halides to nitro compounds using silver nitrite. URL:[Link][3]

-

PubChem Compound Summary: 4-Cyanobenzyl bromide. Source: National Center for Biotechnology Information. Data: Precursor properties and safety data. URL:[Link][3]

Sources

- 1. 2,3,5,6-tetrafluoro-4-(nitromethyl)benzonitrile - CAS号 1413926-57-4 - 摩熵化学 [molaid.com]

- 2. 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isolation of 4-(Nitromethyl)benzonitrile: A Comprehensive Technical Review

Executive Summary & Chemical Identity

4-(Nitromethyl)benzonitrile (CAS: 42157-95-9), also referred to as 4-cyanophenylnitromethane, is a highly versatile arylnitromethane building block[1][2]. It is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including 4,4'-dicyanostilbene (a potent antimalarial agent)[3], and serves as a foundational substrate for constructing 3,4-diarylpyrroles and isoxazoles via cycloaddition chemistry[4][5].

Despite its structural simplicity, the synthesis of 4-(nitromethyl)benzonitrile has historically been plagued by chemoselectivity and purification bottlenecks. This whitepaper deconstructs the mechanistic causality behind these challenges and provides field-proven, self-validating protocols for its synthesis, bridging classical organic chemistry with modern purification breakthroughs.

Mechanistic Challenges: The Ambident Nucleophile Dilemma

The most direct route to arylnitromethanes is the Victor Meyer Reaction (1872), which involves the nucleophilic substitution of a benzyl halide with silver nitrite (

According to Kornblum’s rules, the reaction pathway is dictated by the transition state[6]:

-

S

2 Pathway (C-Alkylation): Attack by the softer nitrogen atom is favored in concerted S -

S

1 Pathway (O-Alkylation): The silver ion's strong affinity for halogens pulls the leaving group, creating partial carbocation character. The harder oxygen atom attacks this electropositive center, yielding a nitrite ester impurity[6].

Because the cyano group in 4-cyanobenzyl bromide is strongly electron-withdrawing, it destabilizes any potential carbocation, pushing the reaction toward the S

Diagram 1: Competing pathways of the ambident nitrite nucleophile in the Victor Meyer reaction.

Modern Synthetic Breakthroughs

To bypass the purification bottleneck, modern synthetic chemists have developed two primary strategies:

Route A: The Modified Victor Meyer Reaction (Urea Scavenging)

In 2016, Guillaumet et al. introduced a paradigm-shifting modification[4][6]. Instead of attempting to alter the reaction's inherent chemoselectivity, they focused on the chemical reactivity of the impurities. Nitrite esters are highly reactive nitrosating agents. By treating the crude reaction mixture with urea in methanol , the nitrite ester is selectively degraded into nitrogen gas, water, and benzyl alcohol[4][7]. The arylnitromethane, being chemically inert to urea, remains completely intact and can be isolated via simple aqueous extraction[7].

Diagram 2: Chemical scavenging workflow for the isolation of pure arylnitromethanes.

Route B: Carbanion Nitration

An alternative approach, championed by Noboru Ono, avoids the ambident nucleophile entirely by reversing the polarity of the reaction[8][9]. 4-Methylbenzonitrile (p-tolunitrile) is treated with a strong base (e.g.,

Quantitative Data Comparison

The following table summarizes the operational metrics of the two primary synthesis routes.

| Synthesis Route | Key Reagents | Typical Yield | Purity Profile | Scalability | Green Chemistry Metric |

| Modified Victor Meyer | 4-Cyanobenzyl bromide, | 60–75% | >98% (No chromatography required) | High | Moderate (Uses Ag, but recyclable) |

| Carbanion Nitration | 4-Methylbenzonitrile, | 40–55% | ~90% (Requires chromatography) | Medium | Low (Requires liquid |

Self-Validating Experimental Protocols

Protocol 1: Modified Victor Meyer Synthesis (Recommended)

This protocol utilizes the urea-scavenging methodology to ensure high purity without chromatography[4][5][7].

Step 1: Nucleophilic Substitution

-

Suspend

(1.5 equiv) in anhydrous diethyl ether under an argon atmosphere. -

Cool the suspension to 0 °C. Causality: Subambient temperatures suppress the S

1 pathway, minimizing initial nitrite ester formation[10]. -

Add a solution of 4-cyanobenzyl bromide (1.0 equiv) in diethyl ether dropwise over 30 minutes.

-

Validation Checkpoint: Stir in the dark for 24 hours. The formation of a pale yellow/white precipitate (

) confirms the progression of the halide displacement.

Step 2: Urea Scavenging

-

Filter the reaction mixture through a pad of Celite to remove

. Concentrate the filtrate under reduced pressure (Caution: Do not heat above 30 °C to prevent Nef-type decomposition). -

Dissolve the crude residue in methanol. Add urea (2.0 equiv based on theoretical nitrite ester impurity).

-

Validation Checkpoint: Stir at room temperature for 2 hours. The evolution of micro-bubbles (

gas) visually validates the destruction of the nitrite ester[4][7].

Step 3: Isolation

-

Evaporate the methanol. Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over

, and concentrate. -

The resulting product is analytically pure 4-(nitromethyl)benzonitrile, presenting as an off-white to yellowish solid.

Protocol 2: Carbanion Nitration

This protocol is useful when benzyl halides are unavailable, utilizing the acidity of the benzylic protons[8][9].

-

Deprotonation: Condense anhydrous ammonia at -33 °C. Add catalytic iron(III) nitrate and potassium metal to generate

. -

Add 4-methylbenzonitrile (1.0 equiv) dropwise.

-

Validation Checkpoint: The solution will turn a deep, vibrant color (often dark red/purple), validating the formation of the cyano-stabilized benzyl anion.

-

Nitration: Slowly add propyl nitrate (1.2 equiv). Stir for 1 hour. Causality: The nitrate ester acts as the electrophile, transferring the nitro group to the carbanion[8].

-

Quench with solid ammonium chloride, allow the ammonia to evaporate, and extract with dichloromethane. Purify via silica gel chromatography.

References

-

Guillaumet, G., et al. (2016). Scalable, easy synthesis and efficient isolation of arylnitromethanes: a revival of the Victor Meyer reaction. Tetrahedron. URL:[Link]

-

Ono, N. (2001). The Nitro Group in Organic Synthesis. John Wiley & Sons. URL:[Link]

-

National Institutes of Health (NIH). (2012). Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides. URL:[Link]

Sources

- 1. Benzonitrile, 4-(nitromethyl)-|(42157-95-9)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. 4-(nitromethyl)benzonitrile | 42157-95-9 [sigmaaldrich.com]

- 3. 4,4'-二氰基二苯乙烯_用途_密度_沸点_CAS号【6292-62-2】_化源网 [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones Utilizing Pyrrole Weinreb Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. chemistry-chemists.com [chemistry-chemists.com]

- 9. Full text of "The Nitro Group in Organic Synthesis" [archive.org]

- 10. chemistry-chemists.com [chemistry-chemists.com]

Potential Toxicity and Hazards of Nitromethyl Benzonitriles: An In-Depth Technical Guide

Part 1: Executive Summary & Core Directive

The Dual-Hazard Profile:

Nitromethyl benzonitriles (Ar-CH₂-NO₂) represent a unique intersection of high-energy functional group chemistry and potent biological toxicity. Unlike simple nitroarenes (Ar-NO₂), the presence of the nitromethyl group introduces significant acidity (

This guide moves beyond standard SDS warnings to provide a mechanistic understanding of the hazards associated with synthesizing and handling 4-(nitromethyl)benzonitrile and its isomers. It establishes a self-validating safety protocol for drug discovery workflows.

Part 2: Physicochemical Hazards & Energetic Profile

Thermal Instability and Explosive Potential

The primary physical hazard of nitromethyl benzonitriles lies in the nitromethyl group (-CH₂NO₂) . This moiety is energetically distinct from the aromatic nitro group.

-

Decomposition Energetics: Differential Scanning Calorimetry (DSC) of phenylnitromethane derivatives typically reveals a sharp exothermic decomposition onset between 160°C and 180°C . The decomposition energy often exceeds 500 J/g , classifying them as potential explosives under UN transport regulations if not diluted.

-

Mechanism: Thermal decomposition proceeds via homolytic cleavage of the C-N bond or nitro-to-nitrite rearrangement, releasing massive amounts of gas (

,

The Nitronate Trap (Acidity Hazard)

The benzylic protons in 4-(nitromethyl)benzonitrile are highly acidic due to the electron-withdrawing nature of both the nitro and nitrile groups.

-

The Hazard: Exposure to bases (NaOH, NaH, organic amines) generates the nitronate anion .

-

Dry Nitronate Salts: These are often shock-sensitive explosives, comparable to metal fulminates.

-

Acidification Risk: Quenching a nitronate solution with acid (the Nef reaction condition) generates the aci-nitro tautomer, which is thermally unstable and can decompose violently if the heat of neutralization is not managed.

-

Table 1: Comparative Hazard Profile

| Property | Nitromethyl Benzonitrile (Ar-CH₂-NO₂) | Nitrobenzonitrile (Ar-NO₂) | Implication |

| Acidity ( | ~7.0 - 9.0 (Benzylic protons) | Non-acidic | Reacts violently with bases. |

| Thermal Stability | Low (Dec. >160°C) | Moderate (Dec. >250°C) | Distillation risk. |

| Shock Sensitivity | High (as Nitronate salt) | Low | Solids handling risk. |

| Metabolism | Oxidative Denitrification | Nitroreduction | Distinct toxicity pathways. |

Part 3: Toxicological Mechanisms

The toxicity of nitromethyl benzonitriles is biphasic, involving both the nitrile and the nitro moieties.

Methemoglobinemia (The Nitro Effect)

Similar to other aromatic nitro compounds, absorption (dermal/inhalation) leads to the oxidation of ferrous hemoglobin (

-

Symptom: Cyanosis (blue lips/skin) at low exposure levels.

-

Mechanism: Metabolic reduction of the nitro group to a hydroxylamine intermediate (

), which participates in a redox cycle with hemoglobin.

Cyanide Release Potential (The Nitrile Effect)

While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (

Genotoxicity

The nitromethyl group can undergo oxidative denitrification or reduction to reactive electrophiles capable of forming DNA adducts. Isomers of nitrotoluene are established mutagens (Ames positive); nitromethyl benzonitriles should be treated as suspected carcinogens .

Caption: Figure 1. Dual metabolic activation pathways leading to hemic hypoxia (via hydroxylamine) and cellular asphyxiation (via cyanide).

Part 4: Safe Synthesis & Handling Protocols

Synthesis Hazard: The Kornblum Reaction

A common route to nitromethyl arenes is the reaction of benzyl halides with sodium nitrite.

-

Risk: This reaction is often performed in DMSO or DMF. DMSO + Sodium Nitrite + Heat = Explosion Hazard. The thermal decomposition of DMSO is catalyzed by nitrite salts, leading to a runaway pressure event.

Protocol 1: Safe Synthesis (Modified Victor Meyer/Kornblum)

-

Solvent Choice: Avoid DMSO if possible. Use DMF or NMP with strict temperature monitoring.

-

Temperature Limit: Do not exceed 60°C .

-

Reagent Addition: Add the benzyl halide slowly to the nitrite solution to prevent accumulation of unreacted material.

Protocol 2: Quenching & Workup (The "Crash-Out" Method)

Objective: Safely remove the nitromethyl product without triggering nitronate detonation.

-

Cooling: Cool the reaction mixture to 0°C .

-

Quench Media: Prepare a stirred vessel of Ice Water + Urea (Urea scavenges excess nitrous acid).

-

Addition: Pour the reaction mixture slowly into the quench media. NEVER add water to the reaction pot (exotherm risk).

-

pH Control: Maintain pH ~5-6. Avoid strong acids (Nef reaction risk) and strong bases (Nitronate salt precipitation).

-

Isolation: Extract immediately. Do not allow the solid product to dry out in the presence of alkaline impurities.

Part 5: Emergency Response

Fire (Class B/C)

-

Hazard: Burning produces toxic

(brown fumes) and HCN. -

Action: Evacuate upwind immediately.

-

Extinguishing: Water fog or alcohol-resistant foam. Do not use solid streams (may scatter molten, exploding material).[1]

Exposure (First Aid)

-

Skin: Wash with soap and water.[2][3] Monitor for cyanosis (delayed effect).

-

Inhalation: Administer oxygen immediately.

-

Antidote Awareness: Medical personnel should be alerted to potential Methemoglobinemia (Methylene Blue treatment) and Cyanide poisoning (Hydroxocobalamin treatment).

References

-

Bretherick's Handbook of Reactive Chemical Hazards . Nitromethane and Isomers. Elsevier.

-

Organic Syntheses . Oxidation of Benzyl Halides to Aldehydes via Nitro Compounds (Kornblum Oxidation Safety). Org. Synth. 1957, 37,[4] 44.

-

National Oceanic and Atmospheric Administration (NOAA) . CAMEO Chemicals: Nitromethane & Nitro Compounds.

-

Centers for Disease Control and Prevention (CDC) . NIOSH Pocket Guide to Chemical Hazards: Nitrotoluene Isomers.

-

Journal of Thermal Analysis and Calorimetry . Thermal Stability of Nitro Compounds.

Sources

Methodological & Application

Synthesis of 4-(Nitromethyl)benzonitrile from 4-cyanobenzyl bromide

Target Molecule: 4-(Nitromethyl)benzonitrile (CAS: 24964-76-9)

Starting Material: 4-Cyanobenzyl bromide (CAS: 17201-43-3)

Reaction Class: Ambident Nucleophilic Substitution (

Part 1: Introduction & Retrosynthetic Analysis[1][2]

Executive Summary

4-(Nitromethyl)benzonitrile is a bifunctional building block containing both a nitrile and a nitro group.[1][2] It serves as a critical intermediate in the synthesis of stilbenes (via oxidative dimerization), indole derivatives (via reduction), and various heterocycles used in medicinal chemistry.[2]

The synthesis involves the displacement of a benzylic bromide with a nitrite source.[1][2][3] The core challenge in this transformation is the Ambident Nucleophile Problem . The nitrite ion (

-

Nitrogen (N-alkylation): Yields the desired Nitro compound (Thermodynamically stable).[1][2][3]

-

Oxygen (O-alkylation): Yields the Nitrite Ester (Kinetic product, unstable).[2][3]

This guide presents two validated protocols designed to maximize N-selectivity and suppress oxidative side reactions.

Reaction Scheme & Mechanism

The reaction proceeds via an

Caption: Mechanistic divergence in nitration. Silver nitrite favors N-alkylation via surface effects and bromide precipitation.[1][3]

Part 2: Detailed Experimental Protocols

Protocol A: Silver Nitrite Method (The "Victor Meyer" Route)

Best For: High purity, small-to-medium scale (<10g), avoiding oxidative byproducts.[1][2] Selectivity: High N-alkylation preference.[1][3]

1. Reagents & Equipment

-

Reagent: Silver Nitrite (

) (1.5 eq).[2][3] Note: Freshly prepared or stored in dark. -

Solvent: Diethyl Ether (

) or Acetonitrile ( -

Equipment: Aluminum foil (to exclude light), mechanical stirrer, sintered glass funnel.[2][3]

2. Step-by-Step Methodology

-

Preparation: Wrap a round-bottom flask in aluminum foil to exclude light.

is photosensitive.[2][3] -

Solvation: Suspend 4-cyanobenzyl bromide (1.96 g, 10 mmol) in anhydrous Diethyl Ether (20 mL) or Acetonitrile (15 mL). Cool to

in an ice bath. -

Addition: Add Silver Nitrite (2.31 g, 15 mmol) portion-wise over 10 minutes.

-

Critical Check: Ensure vigorous stirring. The reaction is heterogeneous.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 18–24 hours.

-

Workup:

-

Purification: Recrystallize the crude solid from Ethanol or a Benzene/Hexane mixture.[1][3]

Protocol B: Modified Kornblum Method (Sodium Nitrite/DMSO)

Best For: Scale-up (>10g), lower cost.[2] Critical Additive: Urea (scavenges nitrite esters to prevent phenol formation).[2][3]

1. Reagents

2. Step-by-Step Methodology

-

Dissolution: In a flask, dissolve Urea (0.90 g, 15 mmol) and Sodium Nitrite (1.04 g, 15 mmol) in DMSO (20 mL). Stir for 20 minutes to ensure homogeneity.

-

Addition: Cool the solution to

. Slowly add a solution of 4-cyanobenzyl bromide (1.96 g, 10 mmol) in DMSO (5 mL). -

Reaction: Stir at RT for 4–6 hours.

-

Workup:

-

Purification: Column chromatography (Silica Gel, Hexane/EtOAc gradient) is usually required to remove traces of nitrite ester or aldehyde byproducts.[2][3]

Part 3: Characterization & Data[1][2]

| Parameter | Value / Description | Notes |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 108–110 °C | Lit.[1][3][6] values vary slightly based on solvent. |

| IR Spectrum | Distinctive Nitro bands.[2] | |

| ¹H NMR | (CDCl₃, 400 MHz).[2] The benzylic CH₂ shifts downfield due to | |

| MS (EI/ESI) | m/z = 162 [M]⁺ | Molecular ion often weak; fragment [M-NO₂]⁺ common.[2][3] |

Part 4: Troubleshooting & Safety

Common Pitfalls

-

Formation of Aldehyde (4-Cyanobenzaldehyde):

-

Low Yield:

Safety Profile

-

4-Cyanobenzyl Bromide: Potent Lachrymator (tear gas).[1][2][3] Handle ONLY in a functioning fume hood. Wear goggles and gloves.[1][3]

-

Nitrites (

, -

DMSO: Penetrates skin, carrying contaminants with it.[3]

Part 5: Workflow Visualization

Caption: Decision tree for synthesis methodology based on scale and purity requirements.

References

-

Kornblum, N., et al. (1956).[2][3] "The Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society, 78(7), 1497-1501.[2] [2]

-

Kornblum, N., et al. (1956).[2][3] "A New Synthesis of Nitro Compounds." Journal of the American Chemical Society, 78(7), 1497.[2] (Method B basis). [2]

-

Synthesis of 4-(Nitromethyl)benzonitrile. (1970).[2][3][7] Synthesis, p. 183-189.[1][3][7] (Specific application to cyanobenzyl systems).

Sources

- 1. CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica [cymitquimica.com]

- 2. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-Bromo-p-tolunitrile(17201-43-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Synthesis routes of 4-Cyanobenzyl bromide [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 3-Formylbenzonitrile 98 24964-64-5 [sigmaaldrich.com]

- 7. 4,4'-二氰基二苯乙烯_用途_密度_沸点_CAS号【6292-62-2】_化源网 [chemsrc.com]

- 8. lifechempharma.com [lifechempharma.com]

Application Note: Victor Meyer Synthesis Protocol for 4-(Nitromethyl)benzonitrile

[1]

Abstract & Scope

This technical guide details the synthesis of 4-(Nitromethyl)benzonitrile via the classical Victor Meyer reaction .[1] While modern variations (e.g., Kornblum modification) exist, the Victor Meyer protocol using silver nitrite (

This protocol addresses the specific challenges of the 4-cyanobenzyl substrate:

Scientific Background & Strategic Planning

The Ambident Nucleophile Challenge

The nitrite ion (

-

Nitrogen (Lone Pair): Yields the desired Nitroalkane (

).[1] -

Oxygen (Lone Pair): Yields the unstable Alkyl Nitrite (

).[1]

Why Silver Nitrite?

According to the Hard and Soft Acids and Bases (HSAB) theory and experimental precedent, the reaction of alkyl halides with alkali metal nitrites (

However, Silver Nitrite (

Reaction Scheme

Figure 1: Mechanistic pathway of the Victor Meyer reaction favoring N-alkylation via Silver assistance.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1] | Role | Grade |

| 4-(Bromomethyl)benzonitrile | 1.0 | Substrate | >97% HPLC |

| Silver Nitrite ( | 1.5 | Reagent | Freshly Prepared/Dried* |

| Diethyl Ether ( | Solvent | Medium | Anhydrous |

| Magnesium Sulfate ( | N/A | Drying Agent | Anhydrous |

*Note: Commercial

Step-by-Step Methodology

Phase 1: Preparation (Dark Room Conditions)

-

Safety Check: Ensure all glassware is bone-dry. Silver salts are photosensitive; wrap the reaction flask in aluminum foil.[1]

-

Reagent Setup: In a 250 mL round-bottom flask (foil-wrapped), suspend Silver Nitrite (1.5 equiv) in anhydrous Diethyl Ether (0.2 M concentration relative to substrate).

-

Reasoning: Ether is non-polar enough to suppress

ionization (which favors ester formation) but polar enough to solvate the transition state.[1]

-

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Control Point: Low temperature minimizes the risk of benzylic oxidation and nitrite ester decomposition.[1]

-

Phase 2: The Reaction

-

Addition: Dissolve 4-(Bromomethyl)benzonitrile (1.0 equiv) in a minimal amount of ether. Add this solution dropwise to the stirred

suspension over 30 minutes. -

Incubation:

-

Maintain at 0°C for 2 hours.

-

Allow to warm to Room Temperature (RT) and stir for an additional 12–24 hours.

-

Observation: A heavy, yellow-ish precipitate of Silver Bromide (

) will form.[1]

-

-

Monitoring: Check reaction progress via TLC (Silica, 20% EtOAc/Hexane).

Phase 3: Workup & Purification

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the solid

and unreacted -

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at <30°C .

-

Critical: Do not heat above 40°C. Nitrite esters (byproducts) are thermally unstable and can detonate or decompose violently if concentrated and heated.[1]

-

-

Purification (Chromatography):

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Validation

Verify the identity of the isolated solid using the following spectroscopic markers.

| Method | Diagnostic Signal | Structural Assignment |

| IR (ATR) | 2230 cm | |

| 1550 cm | ||

| 1370 cm | ||

| 1H NMR | ||

| Aromatic protons (AA'BB' system) | ||

| 13C NMR | ~78–80 ppm | Benzylic Carbon ( |

| ~118 ppm | Nitrile Carbon ( |

*Note: The benzylic protons are chemically shifted significantly downfield due to the electron-withdrawing nature of both the Nitro and Cyano groups.[1]

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / High Ester Content:

-

Decomposition on Column:

Scale-Up Consideration (The Kornblum Alternative)

For industrial scale (>100g), the Victor Meyer reaction is often cost-prohibitive due to Silver.[1] The Kornblum Modification is the standard alternative:

References

-

Kornblum, N., et al. (1955).[1] "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society. 77(23), 6269–6274.[1]

-

Kornblum, N. (1962).[1] "The Synthesis of Aliphatic and Alicyclic Nitro Compounds." Organic Reactions.[1][2][3] [1]

-

Organic Syntheses. (1958).[1] "Nitro compounds from alkyl halides: 1-Nitrooctane." Org.[1][4] Synth. 38, 75. (Demonstrates the classic AgNO2 protocol). [1]

-

Levy, N., & Scaife, C. W. (1946).[1] "The reaction of silver nitrite with organic halides."[1] Journal of the Chemical Society.[1][5]

Application Notes and Protocols: 4-(Nitromethyl)benzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(nitromethyl)benzonitrile as a valuable intermediate in pharmaceutical synthesis. The primary focus is on its role as a stable and versatile precursor to 4-(aminomethyl)benzonitrile, a key building block in the development of various active pharmaceutical ingredients (APIs). This guide will delve into the synthetic rationale, detailed experimental protocols for the key chemical transformations, and the application of this intermediate in the synthesis of a notable pharmaceutical agent.

Introduction: The Strategic Importance of 4-(Nitromethyl)benzonitrile

In the landscape of medicinal chemistry and pharmaceutical development, the benzonitrile moiety is a well-established pharmacophore present in a variety of drugs.[1] The aminomethyl group, when attached to a benzene ring, provides a crucial point for molecular elaboration, enabling the construction of more complex and biologically active molecules. 4-(Aminomethyl)benzonitrile, in particular, serves as a vital intermediate in the synthesis of several pharmaceuticals.[2][3]

4-(Nitromethyl)benzonitrile emerges as a strategically important precursor to 4-(aminomethyl)benzonitrile. The nitromethyl group (-CH₂NO₂) acts as a masked form of the aminomethyl group (-CH₂NH₂), offering several advantages in a multi-step synthesis:

-

Stability: The nitromethyl group is generally more stable under certain reaction conditions compared to the more reactive primary amine. This allows for chemical modifications on other parts of the molecule without the need for protecting the amine functionality.

-

Synthetic Versatility: The transformation of the nitromethyl group to an aminomethyl group is a well-established and high-yielding reaction, typically achieved through reduction.[4][5] This provides a reliable and efficient method to unmask the amine at a desired stage of the synthesis.

This guide will focus on the pivotal reduction of 4-(nitromethyl)benzonitrile to 4-(aminomethyl)benzonitrile and showcase its application in the synthesis of Ximelagatran, an anticoagulant drug.[6]

Key Transformation: Reduction of 4-(Nitromethyl)benzonitrile

The conversion of the nitromethyl group to a primary amine is the cornerstone of 4-(nitromethyl)benzonitrile's utility. This reduction can be accomplished through various methods, with catalytic hydrogenation being one of the most efficient and clean procedures.[4]

Reaction Scheme

The general reaction for the reduction of 4-(nitromethyl)benzonitrile to 4-(aminomethyl)benzonitrile is depicted below:

Caption: General reaction scheme for the reduction of 4-(nitromethyl)benzonitrile.

Causality Behind Experimental Choices

The choice of reducing agent and reaction conditions is critical for achieving high yield and selectivity.

-

Catalytic Hydrogenation: This method is often preferred for its high efficiency and the generation of water as the only byproduct, making it an environmentally friendly option.[4] Catalysts like Raney Nickel and Palladium on Carbon (Pd/C) are commonly employed. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[7]

-

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in the presence of an acid are also effective for reducing aromatic nitro compounds.[4][8] These methods are robust and can be advantageous when catalytic hydrogenation is not feasible due to catalyst poisoning by other functional groups in the molecule.

Application in Pharmaceutical Synthesis: Ximelagatran Intermediate

4-(Aminomethyl)benzonitrile hydrochloride is a key intermediate in the synthesis of Ximelagatran, a direct thrombin inhibitor that was developed as an oral anticoagulant.[6] The synthesis of Ximelagatran showcases the practical application of the versatile 4-(aminomethyl)benzonitrile building block.

Synthetic Workflow Overview

The following diagram illustrates the high-level workflow from 4-(nitromethyl)benzonitrile to the Ximelagatran intermediate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(Aminomethyl)benzonitrile hydrochloride_TargetMol [targetmol.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. longdom.org [longdom.org]

Catalytic reduction of nitro group in 4-(Nitromethyl)benzonitrile

Application Note & Protocol Guide

Topic: Chemoselective Catalytic Reduction of the Nitro Group in 4-(Nitromethyl)benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in 4-(nitromethyl)benzonitrile to yield 4-(aminomethyl)benzonitrile is a pivotal transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The primary challenge in this conversion lies in achieving high chemoselectivity, specifically the reduction of the nitro moiety without affecting the chemically sensitive nitrile group. This document provides a comprehensive guide to this reaction, detailing the underlying mechanistic principles, a comparative analysis of common reduction methodologies, and step-by-step protocols for both heterogeneous catalytic hydrogenation and a chemical reduction alternative. Emphasis is placed on experimental design causality, operational safety, and protocol validation to ensure reliable and reproducible outcomes.

Scientific Background & Mechanistic Insights

The Challenge of Chemoselectivity

The conversion of 4-(nitromethyl)benzonitrile to 4-(aminomethyl)benzonitrile requires a reducing agent that is potent enough to reduce the nitro group but selective enough to leave the nitrile group intact. While catalytic hydrogenation is a powerful and clean method for nitro reduction, common catalysts like Palladium on Carbon (Pd/C) can, under certain conditions, also reduce nitriles to amines, leading to undesired byproducts.[1][2] Therefore, the judicious selection of the catalyst and reaction conditions is paramount to success.

Mechanism of Nitroarene Hydrogenation

The catalytic hydrogenation of nitroarenes to their corresponding anilines is a complex process that can proceed through multiple pathways. The two most commonly accepted routes are the direct pathway and the condensation (or azoxy) pathway.[3]

-

Direct Pathway: The nitro group is directly hydrogenated on the catalyst surface, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[3][4]

-

Condensation Pathway: A nitroso intermediate condenses with a hydroxylamine intermediate to form an azoxy compound, which is then further reduced through azo and hydrazo species to the amine.[3]

For many modern catalysts, mechanistic studies suggest the reaction proceeds primarily via the direct hydrogenation pathway.[3]

Caption: Accepted mechanisms for catalytic hydrogenation of nitroarenes.

Catalyst and Method Selection: A Comparative Analysis

Achieving the desired chemoselectivity requires a careful evaluation of available methods. The choice between catalytic hydrogenation and chemical reduction often depends on available equipment, scale, and safety infrastructure.

| Method | Reductant/Catalyst | Selectivity (Nitro vs. Nitrile) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ / Platinum on Carbon (Pt/C) | High. Pt is generally less aggressive towards nitriles than Pd.[2] | High atom economy, clean byproducts (H₂O), catalyst is recyclable. | Requires specialized high-pressure equipment, handling of flammable H₂ gas and pyrophoric catalysts.[5] |

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Moderate to Low. Can reduce nitriles, especially under harsh conditions.[1][6] | Highly active for nitro reduction, widely available. | Risk of over-reduction and loss of chemoselectivity.[2] |

| Catalytic Hydrogenation | H₂ / Raney Nickel | Moderate. Effective for nitro groups but can also reduce nitriles. | Cost-effective catalyst. | Pyrophoric, requires careful handling, potential for nickel leaching.[1] |

| Chemical Reduction | Tin(II) Chloride (SnCl₂·2H₂O) | Excellent. A classic method known for its high chemoselectivity for aromatic nitro groups in the presence of nitriles.[2][7] | Does not require high-pressure equipment, experimentally simple, highly reliable for this transformation.[2] | Generates stoichiometric tin waste, requires aqueous workup and pH adjustment. |

-

Primary Protocol: Catalytic hydrogenation using 1% Platinum on Carbon (Pt/C) is recommended for its high selectivity and process efficiency, particularly for larger-scale synthesis.[2]

-

Alternative Protocol: Chemical reduction using Tin(II) Chloride (SnCl₂) is an excellent and highly reliable alternative, especially for laboratory-scale synthesis where high-pressure reactors may not be available. Its high degree of chemoselectivity is well-documented.[2]

Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation using Platinum on Carbon

This protocol details the reduction using a high-pressure hydrogenation reactor. All operations must be conducted in a well-ventilated fume hood.[8]

Workflow Diagram:

Caption: Experimental workflow for catalytic hydrogenation.

Materials & Equipment:

-

4-(Nitromethyl)benzonitrile

-

1% Platinum on Carbon (Pt/C), 50% wet

-

Solvent: Ethanol or Ethyl Acetate

-

High-pressure hydrogenation reactor (e.g., Parr Shaker) with gas inlet, pressure gauge, and vent line

-

Hydrogen (H₂) gas cylinder with regulator

-

Nitrogen (N₂) gas cylinder with regulator

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reactor Preparation: Ensure the reactor vessel is clean, dry, and has been inspected for any damage. Verify that all gauges and safety features (rupture disc, relief valve) are functional.[8]

-

Reagent Charging:

-

To the reactor vessel, add 4-(nitromethyl)benzonitrile (1.0 eq).

-

Add the solvent (e.g., Ethanol, ~10-15 mL per gram of substrate).

-

Crucially, under a gentle stream of nitrogen , carefully add the 1% Pt/C catalyst (typically 1-5 mol% Pt relative to the substrate). The wet catalyst is less prone to ignition than dry catalyst.[9]

-

-

System Sealing and Purging:

-

Securely seal the reactor according to the manufacturer's instructions. Tighten bolts diagonally and gradually to ensure an even seal.[8]

-